Sporidesmolide V

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

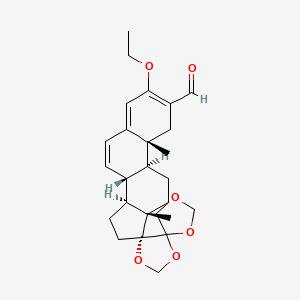

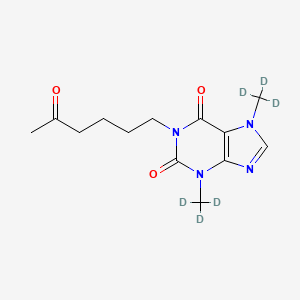

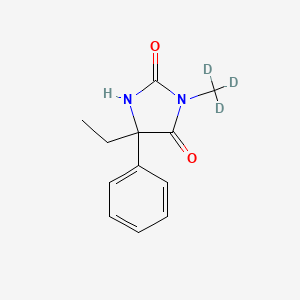

Sporidesmolide V is a cyclodepsipeptide compound isolated from the cultures of Pithornyces chartarum . It is a higher homologue of sporidesmolide II .

Synthesis Analysis

Sporidesmolide V was purified by repetitive reversed phase partition chromatography and finally by vacuum sublimation . The compound is a higher homologue of sporidesmolide II, here isolated for the first time from cultures of Pithomyces chartarum unenriched with isoleucine .Molecular Structure Analysis

The molecular formula of Sporidesmolide V is C35H62N4O8 . Its molecular weight is 666.89 .Chemical Reactions Analysis

The total sporidesmolide fraction from cultures of Pithornyces chartarum contains at least five cyclodepsipeptides . Acid hydrolysis of sporidesmolide V gave one mole each of L-valine, D-leucine, D-alloisoleucine, and L-N-methylleucine .Physical And Chemical Properties Analysis

The physical and chemical properties of Sporidesmolide V include its molecular weight of 666.89 and its molecular formula of C35H62N4O8 . More specific physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Isolation and Structure : Sporidesmolide V was isolated from cultures of Pithomyces chartarum, and its structure was identified as a cyclodepsipeptide, distinct from other compounds in the sporidesmolide family (Gillis, Russell, Taylor, & Walter, 1990).

Production by Pithomyces chartarum : The production of sporidesmin and sporidesmolides (including Sporidesmolide V) by Pithomyces chartarum was studied, revealing that high yields were associated with high utilization of medium constituents (Done, Mortimer, Taylor, & Russell, 1961).

Biosynthesis and Stereoisomerism : Research showed that the presence of different isoleucine isomers in the growth medium of Pithomyces chartarum could influence the biosynthesis of sporidesmolides, indicating a complex biosynthetic pathway and sensitivity to specific amino acids (Russell, 1967).

Phytotoxic Properties : Studies have demonstrated that hydrolytic products of Sporidesmolide I, a related compound, possess phytotoxic properties, suggesting potential biological activity of Sporidesmolide V as well (Russell & Thomas, 1961).

Protection against Toxicity in Cells : Research involving sporidesmin, a compound related to Sporidesmolide V, showed that zinc supplementation could protect cells against its toxicity, which may have implications for understanding the interaction of Sporidesmolide V with biological systems (Duncan, Thompson, & Phua, 2005).

Safety and Hazards

For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

The primary targets of Sporidesmolide V are currently unknown. The compound is a cyclodepsipeptide isolated from the cultures of Pithornyces chartarum

Mode of Action

Biochemical Pathways

The compound is part of the hexadepsipeptide sporidesmolide complex , and its biosynthesis involves the use of D- and L- amino acids utilizing alloisoleucine, isoleucine, leucine, and two valine sub-units . .

Pharmacokinetics

Eigenschaften

IUPAC Name |

(3S,6S,9S,12R,15R,18S)-15-[(2S)-butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H62N4O8/c1-14-23(12)28-31(41)36-24(15-18(2)3)34(44)46-26(17-20(6)7)30(40)37-27(21(8)9)33(43)39(13)25(16-19(4)5)35(45)47-29(22(10)11)32(42)38-28/h18-29H,14-17H2,1-13H3,(H,36,41)(H,37,40)(H,38,42)/t23-,24+,25-,26-,27-,28+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGMHZCDRCPQDM-DFTYQABXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)CC(C)C)C)C(C)C)CC(C)C)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1)C(C)C)CC(C)C)C)C(C)C)CC(C)C)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H62N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sporidesmolide V | |

Q & A

Q1: What is Sporidesmolide V and where is it found?

A1: Sporidesmolide V is a cyclodepsipeptide, a type of molecule containing both amide and ester bonds in a cyclic structure. It is one of at least five cyclodepsipeptides found within the total sporidesmolide fraction produced by the fungus Pithomyces chartarum. []

Q2: What is the structure of Sporidesmolide V?

A2: Sporidesmolide V is characterized as: cyclo-2-oxyisovaleryl-D-alloisoleucyl-D-leucyl-2-oxyisocaproyl-L-valyl-L-N-methylleucyl. [] Further research is needed to fully elucidate its structural formula, molecular weight, and spectroscopic data.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)